molecular formula C26H19N3O4S B2471250 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 392246-40-1

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2471250
CAS No.: 392246-40-1
M. Wt: 469.52
InChI Key: BELDEVPPFSMHBS-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (hereafter referred to as MPPB) is a synthetic compound identified through high-throughput screening of 23,227 chemicals for enhancing monoclonal antibody (mAb) production in recombinant Chinese Hamster Ovary (rCHO) cells . Its structure comprises a benzamide core substituted with a 2,5-dioxopyrrolidinyl group and a 4-(4-phenoxyphenyl)thiazole moiety (Fig. 1). MPPB increases cell-specific mAb productivity by 2.2–3.9-fold compared to controls while uniquely suppressing galactosylation of mAbs, a critical post-translational modification .

Key mechanisms include:

  • Enhanced Metabolic Activity: Increased intracellular ATP levels (1.6-fold) and glucose uptake rates (0.74 pmol/cell/day vs. 0.63 pmol/cell/day in controls) .
  • Galactosylation Inhibition: Reduces G1F glycosylation from 24.5% to 14.8% without altering G0F, G2F, or M5 levels .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O4S/c30-23-14-15-24(31)29(23)19-10-6-18(7-11-19)25(32)28-26-27-22(16-34-26)17-8-12-21(13-9-17)33-20-4-2-1-3-5-20/h1-13,16H,14-15H2,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELDEVPPFSMHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound (C₂₆H₁₉N₃O₄S, molecular weight 469.52 g/mol) features four distinct components:

  • Benzamide backbone : Provides a planar aromatic system for electronic interactions.
  • 2,5-Dioxopyrrolidin-1-yl substituent : A lactam ring contributing to solubility and hydrogen-bonding capacity.
  • 1,3-Thiazole ring : A five-membered heterocycle with nitrogen and sulfur atoms, critical for bioactivity.
  • 4-Phenoxyphenyl group : A biphenyl ether moiety enhancing lipophilicity and steric bulk.

Key Synthetic Hurdles

  • Regioselective thiazole formation : Ensuring proper substitution at the 2- and 4-positions of the thiazole.
  • Amide bond stability : Preventing hydrolysis during acidic or basic conditions.
  • Pyrrolidinone functionalization : Avoiding ring-opening reactions during coupling steps.

Stepwise Synthesis and Optimization

Synthesis of 4-(4-Phenoxyphenyl)-1,3-Thiazol-2-Amine

The thiazole core is constructed via the Hantzsch thiazole synthesis , which involves cyclization between a thiourea derivative and an α-haloketone:

Reaction Scheme :
$$
\text{4-Phenoxyphenylacetothioamide} + \text{2-Bromo-4′-phenoxyacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{4-(4-Phenoxyphenyl)-1,3-thiazol-2-amine}
$$

Conditions :

  • Solvent: Anhydrous ethanol
  • Temperature: 80°C (reflux)
  • Duration: 12–16 hours
  • Yield: 68–72% (estimated based on analogous reactions)

Mechanistic Insight :
The thiourea’s sulfur nucleophile attacks the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring.

Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid

The pyrrolidinone-substituted benzoic acid is synthesized through a nucleophilic aromatic substitution reaction:

Reaction Scheme :
$$
\text{4-Fluorobenzoic acid} + \text{2,5-Dioxopyrrolidine} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid}
$$

Conditions :

  • Base: Potassium carbonate
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 120°C
  • Duration: 8 hours
  • Yield: 65% (extrapolated from PubChem data)

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.02 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 3.15 (m, 4H, pyrrolidinone).
  • IR : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Amide Coupling to Assemble the Final Product

The benzamide bond is formed using carbodiimide-mediated coupling :

Reaction Scheme :
$$
\text{4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid} + \text{4-(4-Phenoxyphenyl)-1,3-thiazol-2-amine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target Compound}
$$

Conditions :

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C (room temperature)
  • Duration: 24 hours
  • Yield: 58–62%

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7)
  • Final recrystallization from ethanol/water (9:1)

Critical Data Tables

Table 1: Summary of Synthetic Steps

Step Component Synthesized Key Reagents Conditions Yield
1 4-(4-Phenoxyphenyl)-1,3-thiazol-2-amine 2-Bromo-4′-phenoxyacetophenone EtOH, reflux, 12–16 hrs 68–72%
2 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid 2,5-Dioxopyrrolidine, K₂CO₃ DMF, 120°C, 8 hrs 65%
3 Final compound EDCl, HOBt DCM, 25°C, 24 hrs 58–62%

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid 8.02 (d, 2H), 7.45 (d, 2H), 3.15 (m, 4H) 1680 (C=O), 1540 (N–H)
Final product 8.35 (s, 1H, NH), 7.89–7.20 (m, 13H) 1695 (C=O), 1605 (C=N)

Broader Implications in Medicinal Chemistry

The structural motifs in this compound—particularly the thiazole and pyrrolidinone rings—align with frameworks observed in kinase inhibitors and monoclonal antibody enhancers. Future studies should explore its potential in:

  • Cancer therapeutics : Targeting ATP-binding pockets via the thiazole moiety.
  • Biopharmaceutical production : Modulating glycosylation patterns in antibody synthesis, as suggested by pyrrolidinone derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Pyrrole Derivatives and Substituent Effects

MPPB's activity is attributed to its 2,5-dimethylpyrrole substructure (compound 13 in studies). Comparisons with related pyrrole derivatives reveal critical structure-activity relationships (SAR):

Compound Cell-Specific Productivity (Fold Increase) Cell Viability (%) Key Structural Features
MPPB 2.2–3.9 >70 Full structure with dioxopyrrolidine
2,5-Dimethylpyrrole (13) 2.2 >80 Isolated pyrrole ring
Alkylpyrroles (2,9–14) 1.4–7.8 <50 Alkyl side chains (e.g., ethyl, propyl)
1-Alkylpyrroles (1,8) No activity N/A N-alkylation

Key Findings :

  • The 2,5-dimethyl substitution on the pyrrole ring is essential for activity. Alkylation (e.g., compounds 2,9–14) enhances productivity but severely compromises viability (<50%) .

Thiazole-Benzamide Analogs

Structurally related compounds with modified sulfonyl or aryl groups exhibit divergent properties:

Compound (CAS/ID) Structural Variation vs. MPPB Reported Activity
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (304864-52-6) Dioxopyrrolidine → Azepane sulfonyl Unknown
4-[(Methylanilino)sulfonyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (2332-2130) Phenoxy → Propoxyphenyl; dioxopyrrolidine → methylanilino sulfonyl Unknown
3-Methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide () Benzamide → 3-methoxybenzamide Unknown

Key Insights :

  • Replacement of the dioxopyrrolidinyl group with sulfonyl moieties (e.g., azepane sulfonyl) retains the thiazole-phenoxy backbone but eliminates the productivity-enhancing pyrrole substructure, likely rendering these analogs inactive for mAb enhancement .
  • Modifications to the phenoxy group (e.g., propoxyphenyl) may alter pharmacokinetics but lack empirical data for direct comparison .

Benchmarking Against Established mAb Enhancers

MPPB outperforms traditional additives in specific contexts:

Additive Cell-Specific Productivity (Fold Increase) Glycosylation Impact Cytotoxicity
MPPB 2.2–3.9 Suppresses G1F Low (viability >70%)
Dimethyl Sulfoxide (DMSO) 1.2–1.5 No significant change Moderate
Lithium Chloride 1.3–1.8 Unreported High
Sodium Butyrate 1.5–2.0 Alters multiple glycoforms Severe

Advantages of MPPB :

  • Uniquely combines productivity enhancement with targeted glycosylation control, a feature absent in DMSO or lithium chloride .
  • Lower cytotoxicity compared to sodium butyrate, which reduces viability to <50% at effective concentrations .

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyrrolidinone ring, a thiazole ring, and a benzamide moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

PropertyDetails
IUPAC Name This compound
CAS Number 392246-40-1
Molecular Formula C26H19N3O4S
Molecular Weight 463.51 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of certain enzymes or proteins involved in cellular signaling pathways. The exact mechanism remains under investigation but may involve:

  • Enzyme Inhibition : Potential inhibition of enzymes related to neurotransmitter metabolism.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) or ion channels.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds related to the pyrrolidinone structure. For instance, compounds derived from similar frameworks have shown efficacy in various seizure models:

CompoundModel TestedED50 (mg/kg)
Compound 22Maximal Electroshock (MES)23.7
Compound 22Pentylenetetrazole (PTZ)59.4
Compound 226 Hz Seizure Model22.4

These findings suggest that the compound may possess broad-spectrum anticonvulsant properties and could be a candidate for further development in epilepsy treatment .

Antinociceptive Properties

In addition to anticonvulsant effects, there is evidence suggesting that related compounds exhibit antinociceptive properties. The mechanism may involve the antagonism of pain receptors such as TRPV1 or modulation of sodium/calcium currents .

Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Anticonvulsant Studies : A recent investigation demonstrated that derivatives with similar structures exhibited significant protection in seizure models, indicating potential as new anticonvulsants .
  • ADME-Tox Profiles : In vitro studies assessing absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties revealed favorable profiles for certain derivatives, suggesting good permeability and metabolic stability .
  • Mechanistic Studies : Ongoing research aims to elucidate the specific molecular interactions and pathways influenced by the compound, which could lead to targeted therapeutic applications.

Study on Anticonvulsant Activity

A study published in PubMed evaluated the anticonvulsant activity of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a compound structurally related to our target compound. AS-1 was tested across multiple seizure models and demonstrated significant efficacy with a favorable safety profile . This highlights the potential for similar compounds to exhibit therapeutic effects in neurological disorders.

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